2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Description
This compound features a benzo[c]azoline-1,3-dione core fused to a propanamide chain, which is substituted at the terminal nitrogen with a 3-(trifluoromethyl)phenyl group. The benzo[c]azoline moiety (synonymous with isoindole-1,3-dione) provides a rigid, planar structure that enhances π-π stacking interactions, while the trifluoromethyl (CF₃) group confers electron-withdrawing properties, improving metabolic stability and lipophilicity .
Properties
Molecular Formula |
C18H13F3N2O3 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H13F3N2O3/c1-10(23-16(25)13-7-2-3-8-14(13)17(23)26)15(24)22-12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3,(H,22,24) |
InChI Key |
MMHQBNAQMBGDND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The benzo[c]azolin-2-yl moiety is synthesized via cyclocondensation of substituted anthranilic acids with chloroacetyl chloride under refluxing toluene. For example, heating anthranilic acid bearing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at 110°C for 12 hours yields the intermediate 1,3-dioxobenzo[c]azoline. This step typically achieves 70–80% conversion, though steric hindrance from ortho-substituents reduces yields to 50–60%.
Palladium-Mediated Coupling for Side-Chain Introduction
The propanamide side chain is introduced via a Suzuki-Miyaura coupling between 2-bromobenzo[c]azolin-2-yl precursors and 3-(trifluoromethyl)phenylboronic acid. Using Pd(PPh) (5 mol%) and KCO in a dioxane/water (4:1) mixture at 80°C for 6 hours affords the coupled product in 65% yield. Alternative ligands, such as XPhos, improve regioselectivity but require higher temperatures (100°C).
Amidation and Functional Group Optimization
Activation of the Carboxylic Acid Intermediate
The carboxylic acid intermediate, 2-(1,3-dioxobenzo[c]azolin-2-yl)propanoic acid, is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with 3-(trifluoromethyl)aniline at 0°C to room temperature over 24 hours yields the target amide in 72% purity.
Solvent Effects on Crystallization
Recrystallization solvents critically influence purity and yield:
-
Ethanol/water (9:1) : Provides needle-like crystals with 98% purity but only 45% recovery due to high solubility.
-
Hexane/ethyl acetate (3:1) : Yields 68% recovery with 95% purity, optimal for industrial scale-up.
Catalytic and Kinetic Studies
Temperature-Dependent Reaction Profiles
Kinetic analysis of the amidation step reveals a second-order dependence on both the acid and amine components below 25°C, shifting to first-order at elevated temperatures (50°C). Activation energy () calculations using the Arrhenius equation yield 45 kJ/mol, indicating a thermally accessible pathway.
Ligand-Accelerated Catalysis
Employing N-heterocyclic carbene (NHC) ligands with Pd(OAc) reduces coupling times from 6 hours to 2 hours while maintaining yields above 60%. However, ligand decomposition above 100°C limits applicability to low-temperature regimes.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Adenosine Receptor Antagonism
Research indicates that this compound exhibits substantial biological activity as an antagonist of adenosine receptors. Adenosine receptors play crucial roles in various physiological processes, and their modulation has implications for treating several conditions, including:
- Cancer : The compound shows promise in cancer therapy by inhibiting tumor growth through its action on adenosine receptors, which are involved in tumor progression and metastasis .
- Neurological Disorders : By targeting adenosine receptors, the compound may help manage conditions such as Alzheimer's disease and Parkinson's disease, where adenosine signaling is disrupted .
- Inflammatory Diseases : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide can be achieved through several methods. A common approach involves:
- Reaction Conditions : Utilizing inert solvents like tetrahydrofuran and halogenating agents to introduce trifluoromethyl groups.
- Coupling Reactions : Employing palladium catalysts for coupling reactions with boronic acid derivatives to form the final product.
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological properties .
Anticancer Activity
In a study assessing the anticancer potential of related compounds, this compound was evaluated for its efficacy against various cancer cell lines. The results indicated that compounds with similar structural features displayed significant growth inhibition against several cancer types, suggesting that this compound could be a lead candidate for further development .
Binding Affinity Studies
Interaction studies focused on the binding affinity of this compound to adenosine receptors utilized techniques such as radiolabeled ligand binding assays and fluorescence resonance energy transfer (FRET). These studies revealed that the compound binds effectively to target proteins, elucidating its mechanism of action and aiding in the optimization of its pharmacological profile .
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The dioxobenzo[c]azolin moiety may interact with active sites, while the trifluoromethylphenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, we analyze structurally analogous molecules with variations in the heterocyclic core, substituents, or amide linkages. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
The target compound’s CF₃ group (meta) enhances resistance to oxidative metabolism compared to the 4-methoxyphenyl analog in , where the methoxy group (para) increases solubility but reduces metabolic stability . - Heterocyclic Core Modifications :
Replacing the benzo[c]azoline-1,3-dione with a simpler propanamide (as in and ) eliminates π-π stacking capabilities, reducing binding affinity in enzyme targets. For example, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide () lacks the planar heterocycle, correlating with its use as a herbicide intermediate rather than a therapeutic agent . - Sulfonyl vs. Dioxo Functional Groups: Compound 306 in incorporates a sulfonyl group, which increases molecular weight (450.1 vs.
Structural Analogues in Drug Discovery
- Kinase Inhibitors :
The benzo[c]azoline-1,3-dione scaffold mimics ATP-binding motifs in kinases, similar to approved drugs like imatinib. The CF₃ group in the target compound may enhance selectivity over analogs with nitro or methoxy groups (e.g., and ) . - CB2 Receptor Modulators : Sulfonyl-containing analogs () demonstrate CB2 receptor activity, suggesting that the target compound’s dioxo core could be optimized for neurological applications by balancing lipophilicity and polarity .
Biological Activity
The compound 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic molecule notable for its potential biological activities, particularly as an antagonist of adenosine receptors. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a dioxobenzoazoline moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 362.3 g/mol.
Adenosine Receptor Antagonism
Research indicates that the compound exhibits significant antagonistic activity towards adenosine receptors, particularly the A2B subtype. This interaction is crucial as adenosine receptors play a significant role in various physiological processes, including inflammation and cancer progression.
Mechanism of Action:
- The compound's binding affinity to adenosine receptors has been assessed using techniques such as radiolabeled ligand binding assays and fluorescence resonance energy transfer (FRET). These studies suggest that it effectively inhibits receptor activation, which may lead to therapeutic benefits in conditions like cancer and inflammatory diseases.
Potential Therapeutic Applications
The ability to modulate adenosine receptor activity positions this compound as a promising candidate for further development in treating:
- Cancer: By inhibiting tumor growth and metastasis through modulation of the tumor microenvironment.
- Inflammatory Disorders: By reducing inflammation mediated by adenosine signaling pathways.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Appropriate precursors are selected based on desired functional groups.
- Reaction Conditions: Commonly performed in inert solvents like tetrahydrofuran with halogenating agents.
- Coupling Reactions: Involves palladium-catalyzed coupling with boronic acid derivatives to form the final product. Optimization of temperature and reaction time is critical for high yields.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-fluorophenyl)-4-{[2-(ethyloxy)phenyl]carbonyl}piperazine | Contains piperazine ring | Different functional groups affecting solubility |
| N-methyl-4-{[1-methyl-2-{3-(trifluoromethyl)phenyl}amino]-1H-benzimidazol-5-yl}oxy}pyridine-2-carboxamide | Benzimidazole core | Potentially different receptor activity |
| N-methyl-4-{[2-{(4-chlorophenyl)amino}-1H-benzimidazol-5-yl]oxy}pyridine-2-carboxamide | Similar core structure | Varying halogen substituents |
These comparisons highlight how variations in substituents can influence biological activities and pharmacological properties, emphasizing the unique therapeutic potential of the target compound.
Case Studies
Recent studies have focused on the impact of this compound on cancer cell lines and inflammatory models:
- In vitro Studies: Demonstrated significant inhibition of cell proliferation in various cancer cell lines at micromolar concentrations.
- Animal Models: Preliminary results indicate reduced tumor size and metastasis in mice treated with the compound compared to controls.
Q & A
Basic Question: What are the recommended synthetic pathways for optimizing the yield of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Condensation of 1,3-dioxobenzo[c]azolin-2-yl precursors with propanamide derivatives under acidic or basic catalysis. For example, sodium disulfite in DMF facilitates intermediate quinazoline formation .
Acylation: Coupling the benzo[c]azolinone intermediate with 3-(trifluoromethyl)aniline using coupling agents like HATU or EDCI in anhydrous THF/DCM .
Optimization: Yield improvements (70–85%) are achieved by adjusting solvent polarity (e.g., DMF vs. acetonitrile), stoichiometric ratios (1:1.2 for amine:acyl chloride), and reaction time (12–24 hrs) .
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR: H and C NMR to confirm the presence of the trifluoromethyl group (δ 110–120 ppm for CF) and benzo[c]azolinone protons (δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 395.1 [M+H]) .
- HPLC-PDA: Purity assessment (>95%) using a C18 column with a gradient elution (water:acetonitrile + 0.1% TFA) .
Advanced Question: How does the trifluoromethyl group influence this compound’s bioactivity compared to halogenated analogs?
Methodological Answer:
Comparative studies with structural analogs (e.g., chloro or fluoro substitutions) reveal:
- Enhanced Metabolic Stability: The CF group reduces oxidative metabolism, prolonging half-life in vitro (e.g., t = 6.2 hrs vs. 2.1 hrs for chloro analogs) .
- Electronic Effects: The electron-withdrawing CF group increases electrophilicity, improving binding to kinase active sites (e.g., IC = 0.8 µM vs. 2.3 µM for non-fluorinated analogs) .
- Data Table:
| Substituent | Target Activity (IC, µM) | Metabolic Stability (t, hrs) |
|---|---|---|
| CF | 0.8 | 6.2 |
| Cl | 1.5 | 4.7 |
| F | 2.3 | 3.1 |
Advanced Question: What experimental strategies address stability challenges under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: Accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) identify degradation pathways. For example, hydrolysis of the amide bond occurs at pH > 8 .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation (λ 320 nm); recommend amber glass storage .
- Formulation: Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation improve aqueous solubility (from <0.1 mg/mL to 5 mg/mL) .
Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Replace the benzo[c]azolinone with thieno[3,2-d]pyrimidinone to assess impact on kinase inhibition (e.g., 10-fold selectivity shift) .
- Side-Chain Optimization: Introduce methyl or methoxy groups to the phenyl ring to enhance hydrophobic interactions (e.g., ΔG = -2.3 kcal/mol via docking simulations) .
- Data-Driven Design: QSAR models using MolDescriptor (Dragon) identify critical parameters (e.g., polar surface area <90 Å for BBB penetration) .
Advanced Question: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Discrepancies in IC values (e.g., 0.8 µM vs. 2.1 µM) may arise from differences in cell lines (HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) .
- Orthogonal Validation: Confirm anti-proliferative activity via MTT, clonogenic, and apoptosis assays (e.g., caspase-3 activation) .
- Meta-Analysis: Pool data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL430863) to identify outliers .
Advanced Question: What methodologies assess environmental impact during preclinical development?
Methodological Answer:
- Biodegradation Studies: Use OECD 301B (CO evolution test) to evaluate mineralization rates (e.g., 45% degradation in 28 days) .
- Ecotoxicology: Daphnia magna acute toxicity (LC = 12 mg/L) and algal growth inhibition (EC = 8 mg/L) .
- Modeling: EPI Suite predicts persistence (t = 60 days in water) and bioaccumulation (log BCF = 1.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
